- A study of the synthesis of benzo[d]thiazolone-6-carboxylic acid, Jiefangjun Yaoxue Xuebao, 2011, 27(3), 197-198

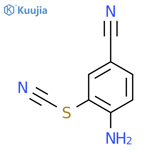

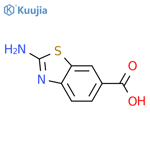

Cas no 93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid)

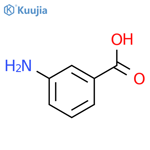

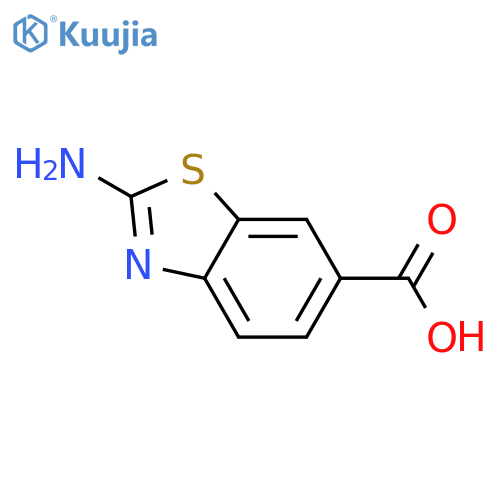

93-85-6 structure

상품 이름:2-amino-1,3-benzothiazole-6-carboxylic acid

2-amino-1,3-benzothiazole-6-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Aminobenzo[d]thiazole-6-carboxylic acid

- 2-Amino-1,3-benzothiazole-6-carboxylic acid

- 2-Amino-benzothiazole-6-carboxylic acidhydrochloride

- 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID HYDROCHLORIDE

- 2-Amino-6-benzothiazolecarboxylic acid

- 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID

- 2-Aminobenzothiazole-6-carboxylic acid

- 6-Benzothiazolecarboxylic acid, 2-amino-

- ZEAKWWWXCZMODH-UHFFFAOYSA-N

- NSC39119

- zlchem 188

- Oprea1_320657

- Oprea1_294753

- CBDivE_005564

- KSC487A1L

- 2-Amino-6-carboxybenzothiazole

- ZLB0179

- E

- 2-Amino-6-benzothiazolecarboxylic acid (ACI)

- NSC 39119

- NSC-39119

- EU-0000300

- HMS1675M08

- STK199422

- SR-01000390791-1

- BA-0937

- DTXSID4059093

- CS-W019497

- 2-aminobenzo[d]thiazole-6-carboxylicacid

- 6-benzothiazolecarboxylic acid, 2-amino-;2-amino-1,3-benzothiazole-6-carboxylic acid;

- VU0052197-2

- BCP26735

- AG-205/01887016

- NS00039690

- DB-346648

- AKOS000112076

- EINECS 202-283-8

- AC-22974

- F3267-0001

- SR-01000390791

- 2-amino benzothiazole-6-carboxylic acid

- DB-011967

- SY017790

- SCHEMBL211024

- BBL008024

- 2-aminobenzothiazole-6-carboxylicacid

- CHEMBL394974

- MFCD00054180

- 93-85-6

- BDBM50371222

- ALBB-005234

- J-508024

- EN300-35251

- 2-amino-1,3-benzothiazole-6-carboxylic acid

-

- MDL: MFCD00054180

- 인치: 1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)

- InChIKey: ZEAKWWWXCZMODH-UHFFFAOYSA-N

- 미소: O=C(C1C=C2C(N=C(N)S2)=CC=1)O

계산된 속성

- 정밀분자량: 194.014999g/mol

- 표면전하: 0

- XLogP3: 1.8

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 5

- 회전 가능한 화학 키 수량: 1

- 동위원소 질량: 194.014999g/mol

- 단일 동위원소 질량: 194.014999g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 104Ų

- 중원자 수량: 13

- 복잡도: 224

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

- 상호 변형 이기종 수량: 4

실험적 성질

- 밀도: 1.604

- 융해점: 265 ºC (dec.)

- 비등점: 466.6°C at 760 mmHg

- 플래시 포인트: 236℃

- PSA: 104.45000

- LogP: 2.15790

2-amino-1,3-benzothiazole-6-carboxylic acid 보안 정보

- 신호어:Warning

- 피해 선언: H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 위험 범주 코드: 36/37/38

- 보안 지침: 26-37

-

위험물 표지:

- 위험 등급:IRRITANT

- TSCA:Yes

- 저장 조건:Keep in dark place,Sealed in dry,2-8°C

2-amino-1,3-benzothiazole-6-carboxylic acid 세관 데이터

- 세관 번호:2934999090

- 세관 데이터:

중국 세관 번호:

2934999090개요:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-amino-1,3-benzothiazole-6-carboxylic acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-100g |

2-Aminobenzo[d]thiazole-6-carboxylic acid |

93-85-6 | 98% | 100g |

¥2112.00 | 2024-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027026-5g |

2-amino-1,3-benzothiazole-6-carboxylic acid |

93-85-6 | 95% | 5g |

845.0CNY | 2021-07-07 | |

| Cooke Chemical | A1095212-1G |

2-Aminobenzothiazole-6-carboxylic acid |

93-85-6 | 98% | 1g |

RMB 62.40 | 2025-02-20 | |

| Chemenu | CM115848-10g |

2-amino-1,3-benzothiazole-6-carboxylic acid |

93-85-6 | 97% | 10g |

$64 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-10g |

2-Aminobenzo[d]thiazole-6-carboxylic acid |

93-85-6 | 98% | 10g |

¥195.00 | 2024-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-5g |

2-Aminobenzo[d]thiazole-6-carboxylic acid |

93-85-6 | 97% | 5g |

¥78.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-1g |

2-Aminobenzo[d]thiazole-6-carboxylic acid |

93-85-6 | 97% | 1g |

¥19.0 | 2023-09-08 | |

| Apollo Scientific | OR15130-25g |

2-Amino-1,3-benzothiazole-6-carboxylic acid |

93-85-6 | 25g |

£135.00 | 2023-09-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-20g |

2-amino-1,3-benzothiazole-6-carboxylic acid |

93-85-6 | 97% | 20g |

¥662.0 | 2023-09-01 | |

| Enamine | EN003-7268-25g |

2-amino-1,3-benzothiazole-6-carboxylic acid |

93-85-6 | 93% | 25g |

$159.0 | 2023-09-03 |

2-amino-1,3-benzothiazole-6-carboxylic acid 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 100 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

참조

- Synthesis and anti-microbial activity of some new 2-Amino substituted benzothiazole derivatives, Journal of Pharmacy Research, 2009, 2(9), 1383-1384

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: Ammonium hydroxide , Iron chloride (FeCl3) , Ferrous chloride Solvents: Water ; 6 h, 80 °C

참조

- Preparation and Characterization of a Novel Magnetic Nano Catalyst for Synthesis and Antibacterial Activities of Novel Furan-2(5H)-Ones Derivatives, Polycyclic Aromatic Compounds, 2022, 42(7), 4255-4269

합성회로 5

반응 조건

1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Dimethyl sulfoxide , Water ; 1 h, 70 °C; 70 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

참조

- An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O, Tetrahedron Letters, 2021, 83,

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux

1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux

참조

- Synthesis, characterization and pharmacological studies of biologically active benzothiazole derivatives, World Journal of Pharmaceutical Research, 2014, 3, 1165-1173

합성회로 8

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 4 h, rt

참조

- Phenylimidazole derivatives as new inhibitors of bacterial enoyl-ACP reductase FabK, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4982-4986

합성회로 9

반응 조건

1.1 Solvents: Acetic acid ; 50 min, rt

1.2 Reagents: Bromine ; 0 °C; 24 h, rt

1.3 Solvents: Water ; 1.5 h, 70 - 80 °C

1.4 Reagents: Ammonia Solvents: Water ; pH 6

1.2 Reagents: Bromine ; 0 °C; 24 h, rt

1.3 Solvents: Water ; 1.5 h, 70 - 80 °C

1.4 Reagents: Ammonia Solvents: Water ; pH 6

참조

- Development highly water-soluble fluorescent dyes with preferred binding activities to biomolecules and spectrophotometric properties, World Intellectual Property Organization, , ,

합성회로 10

합성회로 11

합성회로 12

반응 조건

1.1 Solvents: Acetic acid ; 10 - 20 min, cooled

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11

참조

- Chrysin-benzothiazole conjugates as antioxidant and anticancer agents, Bioorganic & Medicinal Chemistry Letters, 2015, 25(23), 5561-5565

합성회로 13

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C

참조

- Preparation of novel piperazine derivatives as dopamine D3 receptor ligands, United States, , ,

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C

1.2 Solvents: Water

1.2 Solvents: Water

참조

- Synthesis, characterization and evaluation for antifungal activity of substituted (diaryl)imidazo[2,1-b]benzothiazoles, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 39-46

합성회로 16

반응 조건

1.1 Reagents: Acetic acid , Bromine Solvents: Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

참조

- Synthesis and preliminary in-vitro cytotoxic activity of novel substituted diaryl-imidazo [2,1,b]-benzothiazole derivatives, Letters in Drug Design & Discovery, 2011, 8(8), 717-724

합성회로 17

반응 조건

1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 24 h, rt

참조

- Preparation of N-(2-amino and 2-hydroxy)phenyl carboxamides as inhibitors of histone deacetylase, World Intellectual Property Organization, , ,

합성회로 18

반응 조건

1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 5 - 10 °C; 10 °C → rt; 30 min, rt; rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt

참조

- Salts of 6-carboxy-3-methylbenzothiazolone hydrazone hydrate in colorimetric determination of hydrogen peroxide, United States, , ,

합성회로 19

반응 조건

1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

참조

- Synthesis and screening of some new 2-amino substituted-benzothiazole derivatives for antifungal activity, Drug Invention Today, 2009, 1(1), 32-34

합성회로 20

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C

참조

- Preparation of piperazine derivatives as dopamine d3 receptor ligands, World Intellectual Property Organization, , ,

2-amino-1,3-benzothiazole-6-carboxylic acid Raw materials

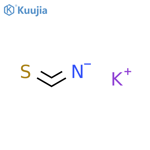

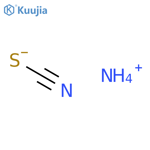

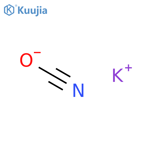

- Potassium thiocyanate

- sunbrella

- 4-Amino-3-thiocyanatobenzonitrile

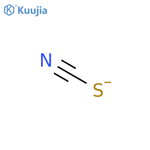

- Thiocyanate

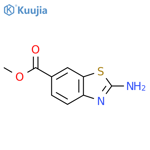

- Methyl 2-amino-1,3-benzothiazole-6-carboxylate

- 2-amino-1,3-benzothiazole-6-carboxylic acid

- 4-Thioureidobenzoic acid

- Potassium cyanate

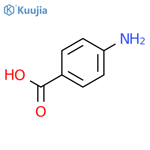

- 3-Aminobenzoic acid

- Ammonium thiocyanate

2-amino-1,3-benzothiazole-6-carboxylic acid Preparation Products

2-amino-1,3-benzothiazole-6-carboxylic acid 관련 문헌

-

Shyamal Das,Debasish Saha,Chanchal Bhaumik,Supriya Dutta,Sujoy Baitalik Dalton Trans. 2010 39 4162

-

Fiorenzo Zordan,Guillermo Mínguez Espallargas,Lee Brammer CrystEngComm 2006 8 425

-

Mingtai Sun,Tieqi Xu,Wei Gao,Yang Liu,Qiaolin Wu,Ying Mu,Ling Ye Dalton Trans. 2011 40 10184

-

Kristin Kowolik,Maheswaran Shanmugam,Thomas W. Myers,Chelsea D. Cates,Louise A. Berben Dalton Trans. 2012 41 7969

-

Gunter Heymann,Elisabeth Selb,Michaela Kogler,Thomas G?tsch,Eva-Maria K?ck,Simon Penner,Martina Tribus,Oliver Janka Dalton Trans. 2017 46 12663

93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid) 관련 제품

- 777-12-8(6-(Trifluoromethyl)benzo[d]thiazol-2-amine)

- 1477-42-5(4-methyl-1,3-benzothiazol-2-amine)

- 50850-93-6(Ethyl 2-amino-1,3-benzothiazole-6-carboxylate)

- 2536-91-6(6-methyl-1,3-benzothiazol-2-amine)

- 136-95-8(Benzo[d]thiazol-2-amine)

- 101084-95-1(2-Amino-1,3-benzothiazole-5-carboxylic Acid)

- 348-40-3(6-fluorobenzo[d]thiazol-2-amine)

- 615-21-4(1,3-benzothiazol-2-ylhydrazine)

- 95-26-1(2,5-Dimethylbenzothiazole)

- 93-85-6(2-amino-1,3-benzothiazole-6-carboxylic acid)

추천 공급업체

atkchemica

(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid

순결:95%+

재다:1g/5g/10g/100g

가격 ($):문의

Amadis Chemical Company Limited

(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid

순결:99%

재다:100g

가격 ($):266.0